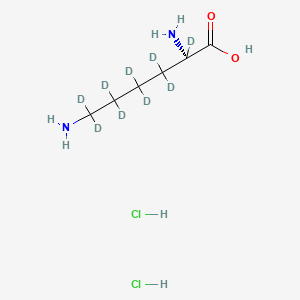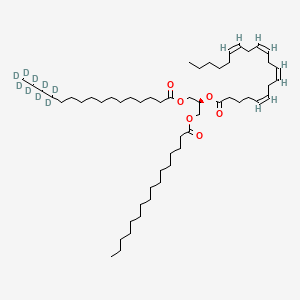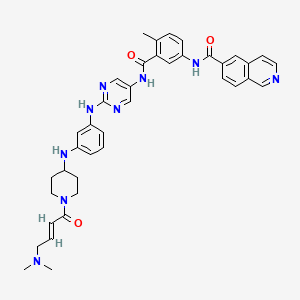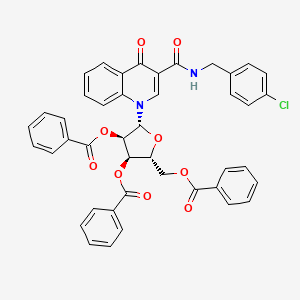![molecular formula C15H15NaO5S B12416355 sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)
sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate is a complex organic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound is notable for its unique structure, which includes a sulfate group and a phenyl ring substituted with a hydroxyphenyl group and a hexadeuterio-propan-2-yl group. The incorporation of deuterium atoms can significantly alter the chemical and physical properties of the compound, making it valuable for various scientific applications.
準備方法
The synthesis of sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate typically involves multiple steps:
Synthesis of the hexadeuterio-propan-2-yl group: This step involves the deuteration of a suitable precursor, such as acetone, using deuterium gas or deuterated reagents.
Formation of the hydroxyphenyl group: This can be achieved through the hydroxylation of a phenyl ring using reagents like hydrogen peroxide or other oxidizing agents.
Coupling of the two groups: The hexadeuterio-propan-2-yl group is then coupled with the hydroxyphenyl group through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate undergoes various chemical reactions:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydroxy group to a methoxy group.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction can yield methoxy derivatives.
科学的研究の応用
Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate has several scientific research applications:
Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms, which provide distinct spectral features.
Biology: The compound can be used in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Industry: The compound can be used in the synthesis of specialty chemicals and materials, where the unique properties of deuterium are advantageous.
作用機序
The mechanism of action of sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of compounds. In biological systems, the compound can act as a tracer, allowing researchers to study metabolic pathways and the fate of deuterated compounds. The presence of deuterium can also influence the compound’s interaction with enzymes and receptors, potentially leading to altered biological activity.
類似化合物との比較
Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate can be compared with other deuterated compounds, such as:
Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-methoxyphenyl)propan-2-yl]phenyl] sulfate: This compound has a methoxy group instead of a hydroxy group, which can influence its chemical reactivity and applications.
Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-aminophenyl)propan-2-yl]phenyl] sulfate:
Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-chlorophenyl)propan-2-yl]phenyl] sulfate:
The uniqueness of this compound lies in its specific combination of functional groups and deuterium atoms, which confer distinct chemical and physical properties that are valuable in various scientific and industrial applications.
特性
分子式 |
C15H15NaO5S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate |
InChI |
InChI=1S/C15H16O5S.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19;/h3-10,16H,1-2H3,(H,17,18,19);/q;+1/p-1/i1D3,2D3; |
InChIキー |
IENSPWAUWOIJJS-TXHXQZCNSA-M |
異性体SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)OS(=O)(=O)[O-])C([2H])([2H])[2H].[Na+] |
正規SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


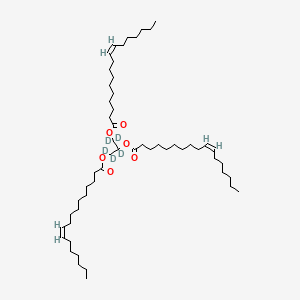
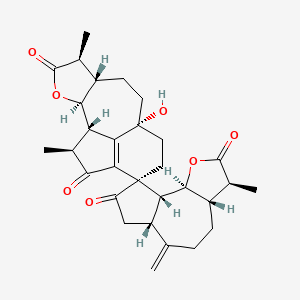


![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)

